molecular formula C19H20O2 B14304366 6-(9H-Fluoren-2-YL)hexanoic acid CAS No. 116971-36-9

6-(9H-Fluoren-2-YL)hexanoic acid

Cat. No.: B14304366
CAS No.: 116971-36-9
M. Wt: 280.4 g/mol
InChI Key: UEMKSUXPQOGDGP-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-2-YL)hexanoic acid is a fluorene-substituted carboxylic acid derivative characterized by a hexanoic acid backbone with a 9H-fluoren-2-yl group attached at the terminal carbon. These compounds typically serve as intermediates in peptide synthesis, where the fluorenylmethoxycarbonyl (Fmoc) group acts as a protective moiety for amino groups during solid-phase synthesis . The fluorene moiety contributes to the compound’s hydrophobicity and UV activity, enabling monitoring during chromatographic purification .

Properties

CAS No.

116971-36-9

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

6-(9H-fluoren-2-yl)hexanoic acid

InChI

InChI=1S/C19H20O2/c20-19(21)9-3-1-2-6-14-10-11-18-16(12-14)13-15-7-4-5-8-17(15)18/h4-5,7-8,10-12H,1-3,6,9,13H2,(H,20,21)

InChI Key

UEMKSUXPQOGDGP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-Fluoren-2-YL)hexanoic acid typically involves the reaction of fluorenyl derivatives with hexanoic acid or its derivatives. One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protection, followed by coupling with hexanoic acid under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(9H-Fluoren-2-YL)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups to the fluorenyl ring .

Mechanism of Action

The mechanism of action of 6-(9H-Fluoren-2-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various enzymes and receptors, influencing biochemical processes. The hexanoic acid chain can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hexanoic acid derivatives modified at the 6-position with diverse functional groups exhibit distinct physicochemical and biological properties:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
6-(Piperidin-1-yl)hexanoic acid Tertiary amino (piperidine) Enhanced biological activity (ER = 5.6)
6-(Morpholin-4-yl)hexanoic acid Morpholine (ethereal oxygen) Higher ER (15.0) due to H-bond acceptor
6-(Boc-amino)hexanoic acid tert-Butoxycarbonyl (Boc) Enzyme inhibition; MW = 231.29 g/mol
Sulfo Sanpah Azido-nitrophenyl group Photoreactive crosslinker for bioconjugation
6-(2-Thienylsulfanyl)hexanoic acid Thienylsulfanyl Polyhydroxyalkanoate (PHA) biosynthesis
Fmoc-protected hexanoic acid derivatives Fmoc group (e.g., Dde-Lys(Fmoc)-OH) Peptide synthesis; UV-active protection

Key Observations :

  • Substituent Bulkiness and Lipophilicity : Piperidine and morpholine derivatives () demonstrate that bulkier, more lipophilic groups enhance biological activity, likely due to improved membrane permeability.
  • Protective Groups : Boc () and Fmoc () groups offer differential stability—Boc is acid-labile, while Fmoc is base-labile, enabling orthogonal protection strategies.
  • Functional Diversity : Azido () and thienylsulfanyl () groups expand applications into bioconjugation and polymer synthesis, respectively.
Physicochemical Properties
  • Molecular Weight : Fmoc derivatives (e.g., 394.42 g/mol in ) are heavier than Boc analogues (231.29 g/mol in ), impacting solubility and purification.
  • LogP: Hexanoic acid derivatives with hydrophobic groups (e.g., fluorenyl) exhibit higher logP values, favoring organic-phase reactions .
  • Stability : Fmoc derivatives require storage at -20°C to prevent degradation , while Sulfo Sanpah () is light-sensitive due to its azido group.

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